molecular formula C11H12FN B2778634 6-Fluoro-3-isopropyl-1H-indole CAS No. 1707580-60-6

6-Fluoro-3-isopropyl-1H-indole

Cat. No.: B2778634
CAS No.: 1707580-60-6
M. Wt: 177.222
InChI Key: JLLNRNHSSLIHQY-UHFFFAOYSA-N
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Description

6-Fluoro-3-isopropyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 6th position and an isopropyl group at the 3rd position of the indole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-isopropyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for the preparation of indole derivatives. The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions.

For this compound, the starting materials would include 6-fluorophenylhydrazine and an appropriate isopropyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-isopropyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the indole ring. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reduction reactions can be performed on the indole ring or the substituents. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the indole ring. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine may yield 6-chloro-3-isopropyl-1H-indole, while oxidation with potassium permanganate may produce 6-fluoro-3-isopropylindole-2,3-dione.

Scientific Research Applications

6-Fluoro-3-isopropyl-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.

    Industry: Employed in the production of specialty chemicals, dyes, and agrochemicals.

Comparison with Similar Compounds

6-Fluoro-3-isopropyl-1H-indole can be compared with other indole derivatives, such as:

    6-Fluoroindole: Lacks the isopropyl group, which may result in different chemical reactivity and biological activity.

    3-Isopropylindole: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.

    6-Chloro-3-isopropyl-1H-indole: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.

Properties

IUPAC Name

6-fluoro-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLNRNHSSLIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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